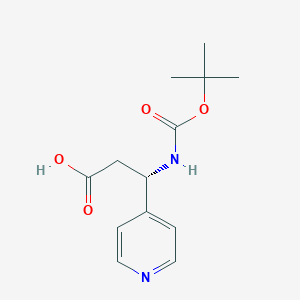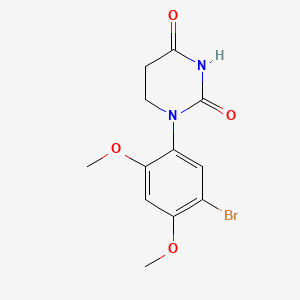
1-(5-Bromo-2,4-dimethoxy-phenyl)hexahydropyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-bromo-2,4-dimethoxyphenyl)-1,3-diazinane-2,4-dione is an organic compound that features a brominated aromatic ring with two methoxy groups and a diazinane-2,4-dione moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-2,4-dimethoxyphenyl)-1,3-diazinane-2,4-dione typically involves the reaction of 1-(5-bromo-2,4-dimethoxyphenyl)ethan-1-one with appropriate reagents to form the diazinane-2,4-dione structure. One common method involves the use of acetic anhydride and boron trifluoride etherate in methylene chloride, followed by a reaction at room temperature for 24 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
1-(5-bromo-2,4-dimethoxyphenyl)-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like alkyl or aryl groups.
科学研究应用
1-(5-bromo-2,4-dimethoxyphenyl)-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 1-(5-bromo-2,4-dimethoxyphenyl)-1,3-diazinane-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The diazinane-2,4-dione moiety may also interact with specific pathways, modulating their activity and leading to the desired therapeutic effects.
相似化合物的比较
Similar Compounds
1-(5-bromo-2,4-dimethoxyphenyl)ethan-1-one: This compound shares the brominated aromatic ring and methoxy groups but lacks the diazinane-2,4-dione moiety.
2-(5-bromo-2,4-dimethoxyphenyl)-1,3-dioxolane: Similar in structure but contains a dioxolane ring instead of the diazinane-2,4-dione moiety.
Uniqueness
1-(5-bromo-2,4-dimethoxyphenyl)-1,3-diazinane-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C12H13BrN2O4 |
|---|---|
分子量 |
329.15 g/mol |
IUPAC 名称 |
1-(5-bromo-2,4-dimethoxyphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H13BrN2O4/c1-18-9-6-10(19-2)8(5-7(9)13)15-4-3-11(16)14-12(15)17/h5-6H,3-4H2,1-2H3,(H,14,16,17) |
InChI 键 |
PGCAESUURIUIOB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1N2CCC(=O)NC2=O)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


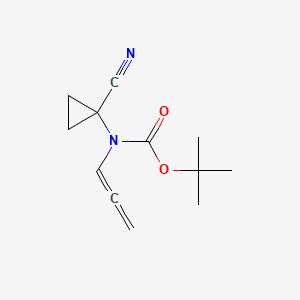
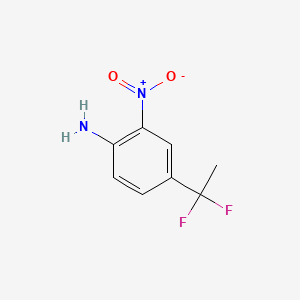
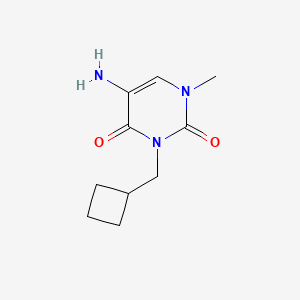
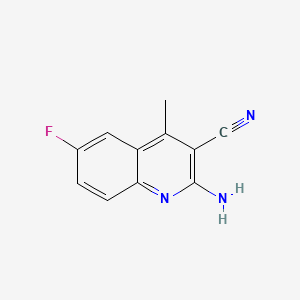
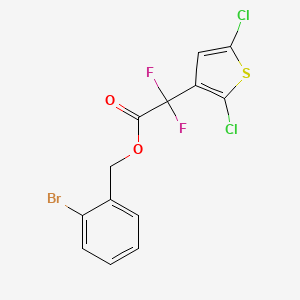
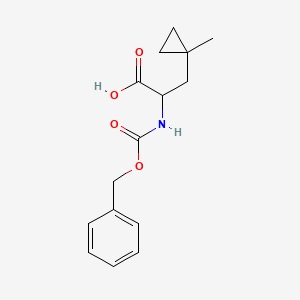
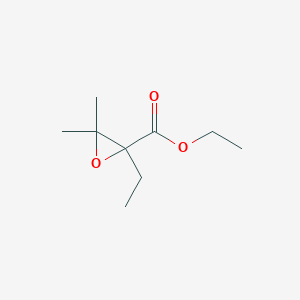
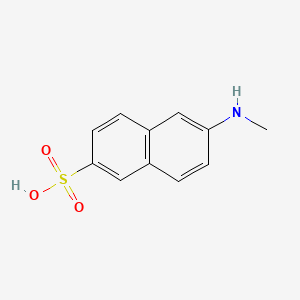
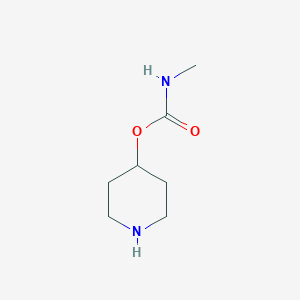


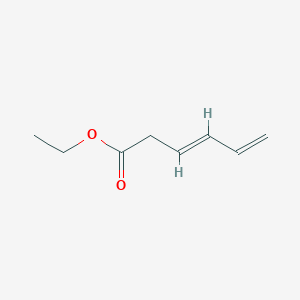
![6,6-Dimethylspiro[2.5]octane-1-carboxylic acid](/img/structure/B13486416.png)
